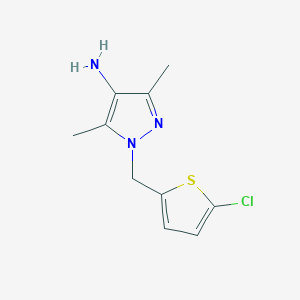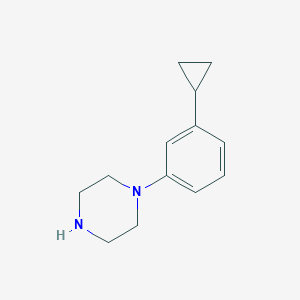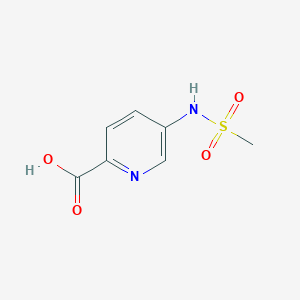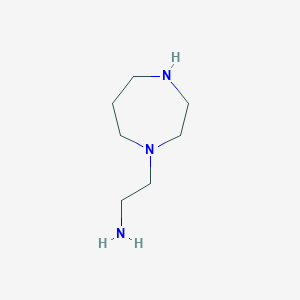
1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a chlorothiophene moiety and two methyl groups
Méthodes De Préparation
The synthesis of 1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-carbaldehyde, is synthesized through chlorination of thiophene followed by formylation.
Condensation Reaction: The chlorothiophene intermediate is then reacted with 3,5-dimethyl-1H-pyrazole-4-amine under basic conditions to form the desired product. This step often involves the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the chlorothiophene moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mécanisme D'action
The mechanism of action of 1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine can be compared with other similar compounds, such as:
1-((5-Chlorothiophen-2-yl)methyl)-1H-pyrazol-5-amine: This compound lacks the two methyl groups present in the original compound, which may affect its chemical reactivity and biological activity.
1-((5-Chlorothiophen-2-yl)methyl)-3-methyl-1H-pyrazol-4-amine: This compound has only one methyl group, potentially altering its electronic properties and interactions with biological targets.
1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-ol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12ClN3S |
|---|---|
Poids moléculaire |
241.74 g/mol |
Nom IUPAC |
1-[(5-chlorothiophen-2-yl)methyl]-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H12ClN3S/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(11)15-8/h3-4H,5,12H2,1-2H3 |
Clé InChI |
JHYZTCJRTIGSSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CC2=CC=C(S2)Cl)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15310212.png)


